![molecular formula C14H11Cl2NO2 B14795371 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol is a synthetic compound known for its role as a plant defense elicitor. It is structurally distinct from natural defense elicitors and has been shown to trigger strong immunity in plants such as Arabidopsis thaliana and tomato . This compound is part of the phenyl-imino-methyl-phenol derivatives class and is used to activate host immune responses, making it a valuable tool in plant pathology and agriculture .
Preparation Methods
The synthesis of 2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol involves the reaction of 2,4-dichlorophenol with 3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the imine bond . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The compound exerts its effects by activating pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) in plants. It interacts with pattern recognition receptors (PRRs) on plant cells, leading to the activation of defense signals such as reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid . These signals trigger a cascade of immune responses that protect the plant from pathogens .
Comparison with Similar Compounds
2,4-dichloro-6-{[(3-methoxyphenyl)imino]methyl}phenol is unique among phenyl-imino-methyl-phenol derivatives due to its strong elicitor activity. Similar compounds include:
2,4-dichloro-6-{[(3-hydroxyphenyl)imino]methyl}phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features but different functional groups.
2,6-dichloro-isonicotinic acid: A synthetic elicitor with a different core structure but similar immune-activating properties.
These compounds share the ability to trigger plant immune responses but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C14H11Cl2NO2 |
|---|---|
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-4-2-3-11(7-12)17-8-9-5-10(15)6-13(16)14(9)18/h2-8,18H,1H3 |
InChI Key |
VFEJJVZFQIPDKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


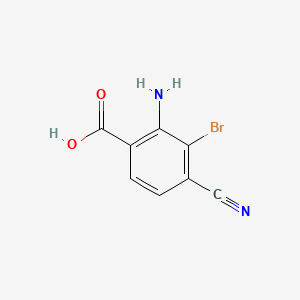
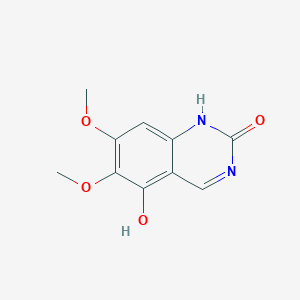
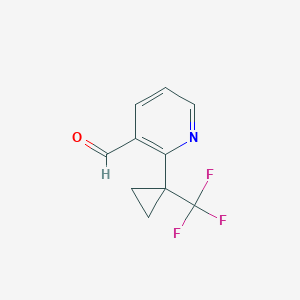
![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)
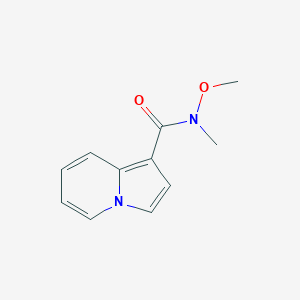
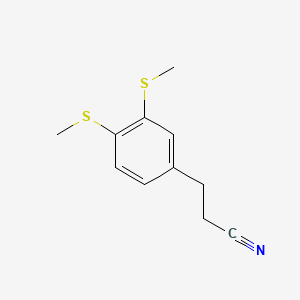
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)
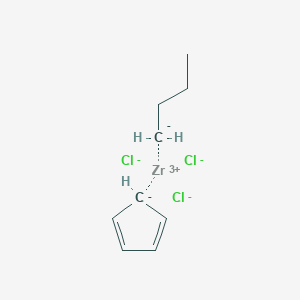
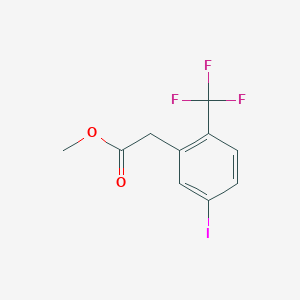
![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)

![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
